trans-Hexahydro-1h-furo[3,4-c]pyrrole
Description
Significance of Bicyclic Furo[3,4-c]pyrrole Architectures in Contemporary Chemical Research
The significance of the bicyclic furo[3,4-c]pyrrole architecture stems largely from the established biological importance of its constituent pyrrole (B145914) ring. Pyrrole and its derivatives are integral components of numerous natural products and pharmaceutically active molecules. scispace.comwikipedia.org They form the core of vital biological macrocycles such as heme, chlorophyll, and vitamin B12. scispace.comwikipedia.org In drug discovery, the pyrrole nucleus is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. scispace.comrsc.org This has led to the development of numerous drugs containing the pyrrole moiety with applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. scispace.comscispace.comnih.gov
Fusing the pyrrole with a furan (B31954) ring to create the furo[3,4-c]pyrrole system introduces new structural and electronic properties. This fusion constrains the geometry of the molecule, creating a rigid three-dimensional shape that can be advantageous for specific receptor binding. The presence of the oxygen atom from the furan ring adds a potential hydrogen bond acceptor site, which can modulate the molecule's solubility, lipophilicity, and pharmacokinetic profile.
Analogous fused systems, such as pyrrolo[3,4-c]pyridines, have demonstrated a broad spectrum of pharmacological activities, including analgesic, sedative, antidiabetic, antiviral, and antitumor effects. nih.govnih.govmdpi.com This success highlights the potential of fused bicyclic scaffolds in generating novel therapeutic agents. Consequently, the furo[3,4-c]pyrrole core is actively investigated as a template for creating libraries of new compounds with potential biological activity. nih.gov Researchers explore how different substituents on this core can lead to selective and potent interactions with various biological targets.
Historical Context and Evolution of Synthetic Approaches to the Furo[3,4-c]pyrrole Core
The history of synthesizing the furo[3,4-c]pyrrole core is intrinsically linked to the development of methods for constructing the pyrrole ring itself. One of the earliest and most fundamental methods is the Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884. wikipedia.orgrgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole ring. wikipedia.orgrgmcet.edu.in
Historically, the Paal-Knorr synthesis and similar methods required harsh reaction conditions, such as prolonged heating with strong acids, which limited their applicability to sensitive substrates. rgmcet.edu.in Over the decades, significant efforts have been made to develop milder and more efficient synthetic routes. The evolution of pyrrole synthesis has seen the introduction of various named reactions, including the Knorr pyrrole synthesis, the Piloty–Robinson synthesis, the Barton-Zard synthesis, and the Van Leusen reaction, each offering different pathways to access substituted pyrroles from diverse starting materials. wikipedia.orgorganic-chemistry.org
Modern synthetic chemistry has focused on improving these classical methods and developing entirely new strategies. Key advancements include:
Catalysis: The use of various catalysts, including Lewis acids, Brønsted acids, and transition metals, to facilitate the cyclization under milder conditions. uctm.edu Modifications to the Paal-Knorr synthesis have incorporated catalysts like iron(III) chloride and saccharin. rgmcet.edu.inorganic-chemistry.org
Green Chemistry: The development of more environmentally friendly protocols using water as a solvent, ionic liquids, or solvent-free conditions to reduce the reliance on hazardous organic solvents. uctm.edu
Multicomponent Reactions: The design of one-pot reactions where multiple starting materials are combined to rapidly build molecular complexity, providing efficient access to highly functionalized fused heterocycles. nih.gov
Cycloaddition Reactions: The use of reactions like the [3+2] cycloaddition of azomethine ylides with dipolarophiles to construct the fused pyrrolidine (B122466) ring system stereoselectively, which is a key strategy for accessing hexahydropyrrolo[3,4-c]pyrrole cores. rsc.org
These evolutionary steps have made the synthesis of complex heterocyclic systems like the furo[3,4-c]pyrrole core more accessible, efficient, and versatile, enabling broader exploration of their chemical and biological properties.
Scope and Objectives of Academic Investigations into trans-Hexahydro-1H-furo[3,4-c]pyrrole Chemistry
Academic investigations into the chemistry of this compound are primarily driven by its potential as a novel scaffold in medicinal chemistry and drug discovery. The defined stereochemistry of the trans isomer provides a rigid and predictable three-dimensional structure that is highly desirable for designing molecules that can fit into specific biological binding sites with high affinity and selectivity.
The main objectives of research in this area include:
Development of Stereoselective Synthetic Methods: A major focus is on creating efficient and reliable synthetic routes that yield the trans isomer specifically. This involves exploring asymmetric catalysis and stereocontrolled cyclization reactions to avoid the formation of unwanted stereoisomers and the need for difficult purification steps.
Scaffold for Combinatorial Chemistry: The this compound core serves as a central building block for the synthesis of diverse compound libraries. Researchers aim to introduce a variety of functional groups at different positions on the bicyclic ring to explore the structure-activity relationships (SAR) of the resulting derivatives.
Exploration of Biological Activity: A key goal is to screen these newly synthesized compounds for a wide range of biological activities. Drawing inspiration from the known therapeutic applications of pyrrole-containing drugs and related fused systems, investigations often target areas such as oncology, infectious diseases (antibacterial, antifungal, antiviral), and central nervous system disorders. nih.govnih.govnih.gov
Conformational Analysis and Molecular Modeling: Detailed studies of the compound's three-dimensional structure and conformational preferences are conducted. Computational tools are used to model how derivatives of the this compound scaffold might interact with specific protein targets, helping to guide the design of more potent and selective molecules.
The overarching scope is to establish the this compound framework as a valuable new tool in the arsenal (B13267) of medicinal chemists for the development of next-generation therapeutic agents.
Data Tables
Table 1: Key Historical Milestones in Pyrrole Synthesis
| Year | Milestone | Description |
|---|---|---|
| 1884 | Paal-Knorr Synthesis | Independent reports on the synthesis of furans, later adapted for pyrroles, from 1,4-diketones. wikipedia.org |
| 1884 | Knorr Pyrrole Synthesis | A method for synthesizing substituted pyrroles from an amino-ketone and a ketone. wikipedia.org |
| 1910 | Piloty–Robinson Pyrrole Synthesis | Synthesis of substituted pyrroles from two equivalents of an aldehyde and hydrazine. wikipedia.org |
| 1991 | Paal-Knorr Mechanism Elucidation | V. Amarnath and colleagues investigated and detailed the reaction mechanism, leading to a better understanding and optimization of the synthesis. rgmcet.edu.inuctm.edu |
| 2000s-Present | Green Chemistry Approaches | Development of modified Paal-Knorr and other syntheses using water, ionic liquids, or solvent-free conditions. uctm.edu |
Table 2: Investigated Therapeutic Areas for Pyrrole-Based Fused Heterocycles
| Therapeutic Area | Examples of Activity |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation. nih.gov |
| Antiviral | Activity against viruses such as HIV-1. nih.govmdpi.com |
| Antimicrobial | Activity against bacteria and fungi. scispace.comnih.gov |
| Anti-inflammatory | Reduction of inflammation. scispace.com |
| Central Nervous System | Analgesic and sedative properties. nih.govnih.gov |
| Metabolic Diseases | Antidiabetic effects, such as reducing blood glucose. nih.govmdpi.com |
Properties
IUPAC Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQVXVKQOPZRBJ-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@H]2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Trans Hexahydro 1h Furo 3,4 C Pyrrole and Its Derivatives
Stereoselective and Diastereoselective Synthetic Pathways to Furo[3,4-c]pyrrole Frameworks
The precise control of stereochemistry is paramount in the synthesis of complex molecules like trans-hexahydro-1H-furo[3,4-c]pyrrole. Stereoselective and diastereoselective strategies are crucial for obtaining the desired isomeric purity, which is often directly linked to biological activity. These methods employ chiral auxiliaries, catalysts, or strategic reaction sequences to dictate the three-dimensional arrangement of atoms in the final product.
Prins Cyclization-Based Strategies for this compound Scaffolds
The Prins cyclization, a powerful carbon-carbon bond-forming reaction, has been adapted for the synthesis of various heterocyclic systems. This reaction typically involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, followed by cyclization and capture of the resulting carbocation by a nucleophile. beilstein-journals.orgnih.govbeilstein-journals.org The stereochemical outcome of the Prins cyclization can be influenced by the choice of Lewis acid catalyst and the stereochemistry of the starting materials. rsc.org
In the context of furo[3,4-c]pyrrole synthesis, a tandem Prins and pinacol (B44631) rearrangement strategy has been developed for the stereoselective synthesis of related hexahydrofuro[3,4-b]furan-4-ol derivatives. nih.gov This approach highlights the potential of mechanistically complex cascade reactions initiated by a Prins-type cyclization to construct fused furan (B31954) ring systems with high diastereoselectivity. nih.gov While direct application to this compound is an area for further exploration, the principles of stereocontrol demonstrated in these related systems are highly relevant.
[3+2] Cycloaddition Approaches Involving Azomethine Ylides and Related Intermediates
The [3+2] cycloaddition reaction of azomethine ylides with various dipolarophiles is a highly effective and atom-economical method for the construction of the pyrrolidine (B122466) ring, a core component of the furo[3,4-c]pyrrole framework. nih.govacs.orgmdpi.com Azomethine ylides, which are 1,3-dipoles, can be generated through various methods, including the thermal or photochemical ring-opening of aziridines or the condensation of α-amino acids with aldehydes or ketones. nih.govrsc.org
The reaction of an ester-stabilized azomethine ylide, generated from the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde, with maleimide (B117702) leads to the formation of a hexahydropyrrolo[3,4-c]pyrrole system. rsc.org This reaction proceeds with a high degree of stereocontrol, leading to the formation of specific diastereomers. The intramolecular version of this cycloaddition is also a powerful tool for creating fused heterocyclic systems. nih.gov
| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product | Diastereoselectivity |
| α-amino acid methyl ester + 2-nitrobenzaldehyde | Maleimide | - | Hexahydropyrrolo[3,4-c]pyrrole derivative | High |
| Glycine | Maleimides | - | Tetracyclic pyrrolizidines | >9:1 dr |
This table presents examples of [3+2] cycloaddition reactions for the synthesis of pyrrolidine-containing scaffolds.
Organocatalytic Asymmetric Synthesis of Furo[3,4-c]pyrrole Derivatives
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. clockss.orgnii.ac.jprsc.org Chiral organic molecules, such as proline and its derivatives, can catalyze reactions with high enantioselectivity and diastereoselectivity. clockss.orgnih.gov
A notable example is the organocatalytic asymmetric construction of optically active 2,3-dihydropyrroles through a formal [3+2] cycloaddition reaction. nih.gov The reaction between isocyanoesters and nitroalkenes, catalyzed by a cinchona alkaloid, yields dihydropyrroles with high diastereoselectivity (up to >20:1) and enantioselectivity (91 to >99% ee). nih.gov This methodology provides a foundation for the development of enantioselective syntheses of furo[3,4-c]pyrrole derivatives by employing substrates with appropriate functionalities for subsequent furan ring formation.
Metal-Catalyzed Methodologies for Furo[3,4-c]pyrrole Synthesis
Transition metal catalysis offers a broad spectrum of transformations for the efficient synthesis of complex heterocyclic frameworks. mdpi.com Metals like palladium and copper can catalyze a variety of reactions, including cyclizations, cross-coupling reactions, and multicomponent reactions, often under mild conditions and with high selectivity. nih.govresearchgate.net
Palladium-Catalyzed Cyclizations and Functionalizations
Palladium catalysts are well-known for their ability to mediate a wide range of organic transformations, including the formation of C-C and C-N bonds. nih.govresearchgate.netacs.org Palladium-catalyzed cyclization reactions, such as the Narasaka-Heck reaction, are effective for the synthesis of pyrrole (B145914) and pyrrolidine rings. nih.govrsc.org
While direct palladium-catalyzed synthesis of the this compound is not extensively documented in the provided results, the principles of palladium catalysis are applicable. For instance, palladium-catalyzed intramolecular hydroamination of substrates containing both an amine and an appropriately positioned furan precursor could be a viable strategy.
Copper-Mediated Transformations for Furo[3,4-c]pyrrole Analogs
Copper catalysts have gained prominence in the synthesis of nitrogen-containing heterocycles due to their low cost and unique reactivity. nih.govrsc.orgmit.edu Copper-catalyzed reactions can be used to construct pyrrole rings from various starting materials. For example, a copper-catalyzed denitrogenative annulation of vinyl azides with aryl acetaldehydes provides a highly regioselective route to substituted pyrroles. nih.gov
Furthermore, copper-catalyzed multicomponent reactions have been developed for the synthesis of functionalized pyrrole derivatives. researchgate.netrsc.org These reactions, which involve the combination of three or more starting materials in a single pot, offer a highly efficient means of building molecular complexity. The application of such copper-mediated strategies to substrates bearing furan precursors could provide a direct and efficient route to furo[3,4-c]pyrrole analogs.
| Catalyst | Reactants | Product | Key Features |
| Copper | Vinyl azides, Aryl acetaldehydes | 2,4- and 3,4-diaryl substituted pyrroles | High regioselectivity, mild and neutral conditions |
| Copper | 3,6-dihydro-1,2-oxazines | Highly-functionalized pyrroles | Heterogeneous catalyst, neat heating conditions |
This table summarizes copper-mediated transformations for the synthesis of pyrrole derivatives.
Gold-Catalyzed Cascade Reactions in Furo[3,4-c]pyrrole Synthesis
Gold catalysis has emerged as a powerful tool in organic synthesis, offering mild conditions and unique reactivity for the formation of complex heterocyclic systems. In the context of furo[3,4-c]pyrrole synthesis, gold-catalyzed cascade reactions provide an efficient route to construct the bicyclic core. These reactions often proceed through the activation of alkynes or allenes, triggering a sequence of intramolecular events.
A common strategy involves the gold(I)-catalyzed reaction of substrates containing both an alkyne and a nucleophilic nitrogen or oxygen moiety. The gold catalyst activates the alkyne for nucleophilic attack, initiating a cyclization cascade. For instance, a gold(I)-catalyzed cascade reaction can facilitate a formal (3 + 2) annulation, combining two components in a modular fashion to build the pyrrole ring fused to the furan ring. organic-chemistry.org This process can involve an initial gold-acetylide addition, followed by a 5-endo-dig cyclization and subsequent aromatization to yield the pyrrole structure. organic-chemistry.org
Another approach utilizes the reaction of α-amino ketones with alkynes, catalyzed by gold, to form the pyrrole ring through a hydroamination/cyclization cascade. figshare.comorganic-chemistry.org While not directly forming the furo[3,4-c]pyrrole system in one step, this methodology is crucial for constructing the pyrrole portion, which can then be elaborated to form the fused furan ring. The choice of gold catalyst, often in combination with a silver co-catalyst, is critical for the reaction's success, enabling cyclization that might not occur with either metal alone. sci-hub.se The reaction mechanism is believed to involve the coordination of the alkyne to the cationic gold species, which enhances its electrophilicity and facilitates the subsequent 5-endo cyclization and dehydration steps to form the aromatic ring. sci-hub.se
The versatility of gold catalysis allows for the synthesis of a wide range of substituted pyrroles and furans from readily available starting materials like propargyl alcohols or 3-alkyne-1,2-diols. sci-hub.seorganic-chemistry.org These methods are characterized by their high efficiency, broad substrate scope, and often low catalyst loadings, making them attractive for constructing the fundamental building blocks of the furo[3,4-c]pyrrole scaffold. sci-hub.se
Novel Ring-Forming Reactions and Cascade Processes for Hexahydro-1H-furo[3,4-c]pyrrole
The construction of the saturated hexahydro-1H-furo[3,4-c]pyrrole skeleton often relies on innovative ring-forming reactions and cascade processes that can efficiently build the bicyclic system with high stereocontrol. These methods move beyond traditional linear syntheses, combining multiple bond-forming events in a single operation.
Intramolecular Lactamization and Amidation Routes
Intramolecular lactamization is a key strategy for forming the pyrrolidinone ring within the hexahydro-1H-furo[3,4-c]pyrrole framework. This approach typically involves a precursor molecule that already contains the furan ring and a suitably positioned amine and ester or carboxylic acid functionality. A notable example involves the synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines, where a hexahydropyrrolo[3,4-c]pyrrole amide serves as a crucial intermediate. rsc.org In this sequence, an azomethine ylide undergoes a [3+2] cycloaddition with a maleimide to form the hexahydropyrrolo[3,4-c]pyrrole core. rsc.org Subsequent chemical transformations, such as the reduction of a nitro group, can trigger an intramolecular transamidation or lactamization, leading to the final fused-ring system. rsc.org The isolation of the amide intermediate confirms the pathway of this cascade reaction, highlighting the utility of intramolecular amidation in constructing complex heterocyclic architectures. rsc.org
Oxidative Cyclization Protocols in Furo[3,4-c]pyrrole Construction
Oxidative cyclization methods provide another powerful avenue for constructing the furo[3,4-c]pyrrole ring system. These protocols often involve the formation of carbon-nitrogen or carbon-oxygen bonds under oxidative conditions. For instance, a palladium(II)-catalyzed oxidative approach can be used to construct polysubstituted pyrroles from N-homoallylic amines and arylboronic acids. organic-chemistry.org This process involves a cascade of C-C and C-N bond formations through the oxidative arylation of the alkene followed by an intramolecular aza-Wacker cyclization. organic-chemistry.org While this example leads to a simple pyrrole, the principle can be adapted to substrates containing an oxygenated tether, thereby facilitating the concurrent or sequential formation of the fused furan ring. The use of an oxidant, such as benzoquinone, is essential for regenerating the active palladium catalyst and driving the reaction cycle.
Multicomponent Reaction (MCR) Strategies for Furo[3,4-c]pyrrole Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of each component, are highly efficient for building molecular complexity. acs.orgnih.gov They are particularly well-suited for creating libraries of compounds for drug discovery due to their high atom economy and operational simplicity. nih.govbohrium.com
For the synthesis of related furo[2,3-b]pyrrole scaffolds, an N-ethyldiisopropylamine (DIPEA)-catalyzed multicomponent bicyclization reaction has been developed. acs.org This reaction combines β-ketothioamides, glyoxals, and ethyl cyanoacetate (B8463686) in a one-pot operation. acs.org The sequence proceeds via a Knoevenagel condensation, Michael addition, and a double cyclization, resulting in the formation of four new bonds, two five-membered rings, and three stereogenic centers with high chemo-, regio-, and stereoselectivity. acs.org Such strategies can be conceptually adapted for the synthesis of the furo[3,4-c]pyrrole isomer by carefully selecting starting materials that would favor the alternative ring fusion. The challenge in designing MCRs is to control the reaction pathway so that the network of equilibria channels into the desired product without forming significant side products. organic-chemistry.org
Table 1: Comparison of Synthetic Strategies for Furo[3,4-c]pyrrole and Related Scaffolds
| Strategy | Key Transformation | Advantages | Starting Materials (Examples) | Reference |
|---|---|---|---|---|
| Gold-Catalyzed Cascade | 5-endo-dig cyclization | Mild conditions, high efficiency, modularity | α-amino ketones, alkynes | organic-chemistry.org, figshare.com |
| Intramolecular Lactamization | Transamidation/cyclization | Forms pyrrolidinone ring, good for complex systems | Azomethine ylides, maleimides | rsc.org |
| Oxidative Cyclization | aza-Wacker cyclization | Cascade C-C and C-N bond formation | N-homoallylic amines, arylboronic acids | organic-chemistry.org |
| Multicomponent Reaction | Knoevenagel/Michael/double cyclization | High atom economy, operational simplicity, complexity generation | β-ketothioamides, glyoxals, ethyl cyanoacetate | , acs.org |
Chemo- and Regioselectivity Considerations in Furo[3,4-c]pyrrole Synthesis
The synthesis of furo[3,4-c]pyrroles and their derivatives often involves polyfunctionalized intermediates, making chemo- and regioselectivity critical challenges. Controlling which functional group reacts and at which position is paramount for achieving the desired molecular architecture.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, in the synthesis of polyfunctional pyrroles, the selective oxidation of a formyl group at the 2-position can be achieved with potassium permanganate, leaving a formyl group at the 4-position untouched. researchgate.net Similarly, selective reduction or Wittig reactions can be directed to a specific site on the pyrrole ring, providing intermediates for further transformations. researchgate.net In multicomponent reactions leading to furo[2,3-b]pyrroles, the sequence of bond formations (Knoevenagel condensation followed by Michael addition and then cyclization) is a manifestation of inherent chemoselectivity, dictating the final product structure. acs.org
Regioselectivity deals with the control of the position at which a reaction occurs. In the construction of the furo[3,4-c]pyrrole scaffold, regioselectivity determines the orientation of the fused rings. For instance, in gold-catalyzed hydroamination/cyclization reactions of α-amino ketones with unsymmetrical alkynes, high regioselectivity is often observed, ensuring the formation of a specific pyrrole isomer. figshare.com The choice of catalyst and reaction conditions plays a crucial role in directing this selectivity. Similarly, during the functionalization of a pre-formed pyrrole ring, electrophilic substitution typically occurs at the C2 position due to the electronic nature of the heterocycle. However, the presence of various substituents can alter this preference, requiring careful consideration of electronic and steric effects to predict and control the reaction outcome. researchgate.net
Chemical Reactivity and Mechanistic Investigations of Trans Hexahydro 1h Furo 3,4 C Pyrrole
Fundamental Transformations of the Furo[3,4-c]pyrrole Ring System
The fused bicyclic structure of trans-hexahydro-1H-furo[3,4-c]pyrrole, containing both a tetrahydrofuran (B95107) and a pyrrolidine (B122466) ring, presents a unique landscape for chemical transformations. The reactivity of this scaffold is influenced by the interplay of the two heterocyclic rings, offering sites for both electrophilic and nucleophilic attack, as well as opportunities for functionalization at the nitrogen atom and ring modification reactions.
The pyrrole (B145914) moiety, being an electron-rich aromatic heterocycle, generally favors electrophilic substitution reactions. onlineorganicchemistrytutor.comnih.gov In the context of the fused furo[3,4-c]pyrrole system, the electron density distribution dictates the preferred sites of electrophilic attack. Typically, electrophiles attack the 2nd position of the pyrrole ring due to the greater stabilization of the resulting carbocation intermediate through resonance. onlineorganicchemistrytutor.comquora.com This principle extends to substituted and fused pyrrole systems, where the positions adjacent to the nitrogen atom are generally the most reactive towards electrophiles.
Conversely, nucleophilic attack on the furo[3,4-c]pyrrole core is less common unless the ring is activated by electron-withdrawing groups. Nucleophilic reactions often involve the displacement of a leaving group or addition to a carbonyl group if present on the scaffold. youtube.com The carbon atoms adjacent to the oxygen in the furan (B31954) ring and the nitrogen in the pyrrole ring are potential sites for nucleophilic attack, particularly if they bear suitable substituents.
Table 1: Regioselectivity in Electrophilic Substitution of Pyrrole Derivatives
| Reagent/Reaction | Position of Substitution | Reference |
| Vilsmeier-Haack (Formylation) | C2-position | mdpi.com |
| Friedel-Crafts Acylation | C2-position | researchgate.net |
| Halogenation (e.g., Br₂) | C2 and C5 positions | researchgate.net |
The secondary amine within the pyrrolidine ring of this compound is a key site for functionalization. N-substitution is readily achieved through various methods, including alkylation, acylation, and sulfonylation. These reactions typically proceed via nucleophilic attack of the nitrogen atom on an electrophilic carbon or sulfur center. organic-chemistry.org For instance, reaction with alkyl halides or acyl chlorides in the presence of a base leads to the corresponding N-alkyl or N-acyl derivatives.
Heteroatom functionalization can also be extended to other positions on the ring system. For example, the introduction of functional groups containing oxygen, sulfur, or other heteroatoms can be accomplished through multi-step synthetic sequences, often involving the initial installation of a reactive handle on the carbon framework.
A notable strategy for creating N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgmdpi.com This method allows for the direct incorporation of a desired substituent on the nitrogen atom during the ring formation step.
Table 2: Common N-Substitution Reactions of Pyrrolidines
| Reaction Type | Reagents | Product |
| N-Alkylation | Alkyl halide, Base | N-Alkylpyrrolidine |
| N-Acylation | Acyl chloride, Base | N-Acylpyrrolidine |
| N-Sulfonylation | Sulfonyl chloride, Base | N-Sulfonylpyrrolidine |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkylpyrrolidine |
The strained bicyclic system of furo[3,4-c]pyrrole can undergo ring-opening reactions under certain conditions. For instance, treatment with strong acids or bases, or the use of specific reagents, can lead to the cleavage of either the furan or the pyrrolidine ring. The outcome of such reactions is highly dependent on the substitution pattern and the reaction conditions.
Rearrangement reactions of the furo[3,4-c]pyrrole skeleton can also be induced, leading to the formation of isomeric structures. These transformations can be driven by thermodynamic stability or by specific catalytic processes. For example, acid-catalyzed rearrangements might involve protonation followed by bond migration to yield a more stable carbocation intermediate, which then leads to the rearranged product. A specific example involves the ring-opening of pyrrolenine, an isomer of pyrrole, to form crotonitrile isomers through a biradical intermediate. researchgate.net
Mechanistic Elucidation of Furo[3,4-c]pyrrole Synthetic Pathways
Understanding the mechanisms of the reactions used to synthesize the furo[3,4-c]pyrrole core is crucial for optimizing reaction conditions and expanding the scope of these methods.
The synthesis of fused pyrrole systems often proceeds through a series of reactive intermediates. For example, in the Paal-Knorr synthesis of pyrroles, a key intermediate is a hemiaminal formed from the reaction of an amine with a 1,4-dicarbonyl compound. organic-chemistry.org Subsequent dehydration and cyclization lead to the final pyrrole ring. The characterization of such intermediates can be achieved through spectroscopic methods like NMR and mass spectrometry, or by trapping experiments.
In multi-component reactions leading to polysubstituted pyrroles, the reaction mechanism can be more complex, involving a cascade of bond-forming events. orientjchem.org For instance, a proposed mechanism for a three-component synthesis of pyrroles involves the initial formation of an enamine, which then undergoes a Michael addition followed by intramolecular cyclization and dehydration. orientjchem.org The isolation and characterization of intermediates in these complex reaction cascades provide valuable insights into the reaction pathway. For instance, in the synthesis of hexahydropyrrolo[3,4-b]pyrrole-fused quinolines, a hexahydropyrrolo[3,4-c]pyrrole amide intermediate was isolated, revealing the pathway of the reaction mechanism. rsc.org
Kinetic studies can provide quantitative information about the rates of the elementary steps involved in the formation of the furo[3,4-c]pyrrole ring system. By determining the rate law and activation parameters, the rate-determining step of the reaction can be identified. For example, in the Paal-Knorr synthesis, it has been shown that the cyclization of the hemiaminal intermediate is often the rate-limiting step. organic-chemistry.org
Strategic Reaction Pathway Design through Retrosynthetic Analysis for Complex Furo[3,4-c]pyrrole Structures
Retrosynthetic analysis is a powerful methodology in organic synthesis for devising a logical pathway to a target molecule by mentally breaking it down into simpler, commercially available starting materials. amazonaws.com This process involves a series of "disconnections," which are the reverse of known chemical reactions, to identify potential precursors and strategic bonds to form. amazonaws.com For complex molecules incorporating the this compound scaffold, this approach is indispensable for navigating the challenges of stereocontrol and functional group compatibility.
The core strategy in the retrosynthesis of complex furo[3,4-c]pyrrole derivatives often revolves around the key carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds that form the bicyclic core. A primary disconnection strategy for the pyrrolidine ring within this fused system is the C-N bond, which often points towards a precursor that can be formed through a cycloaddition reaction. This is a common and effective method for constructing pyrrolidine rings with good stereochemical control.
A prominent reaction for this purpose is the [3+2] cycloaddition reaction. rsc.org In this approach, the pyrrolidine ring is envisioned as being formed from a three-atom component (an azomethine ylide) and a two-atom component (an alkene, or dipolarophile). This retrosynthetic step is illustrated below:
Retrosynthetic Disconnection of the Furo[3,4-c]pyrrole Core
| Target Structure | Key Disconnection | Precursors |
| This compound derivative | C-N bonds of the pyrrolidine ring (via [3+2] cycloaddition logic) | An azomethine ylide and a suitable dipolarophile (e.g., a substituted furan derivative) |
Following this retrosynthetic logic, a forward synthesis can be designed. For instance, an azomethine ylide can be generated in situ from the condensation of an α-amino acid ester with an aldehyde. rsc.org This ylide then reacts with a dipolarophile to form the desired hexahydropyrrolo[3,4-c]pyrrole core. The stereochemistry of the final product is influenced by the geometry of the reactants and the reaction conditions.
An example of a strategic reaction pathway derived from this analysis is the reaction of an azomethine ylide with maleimide (B117702), which leads to the formation of a hexahydropyrrolo[3,4-c]pyrrole system. rsc.org Although the example leads to a fused quinoline, the initial formation of the hexahydropyrrolo[3,4-c]pyrrole intermediate is a key step that demonstrates the power of this retrosynthetic approach. rsc.org
Another important retrosynthetic consideration is the formation of the fused furan ring. Depending on the complexity of the target molecule, the furan ring can be constructed before or after the formation of the pyrrolidine. If constructed beforehand, the synthesis would involve a dipolarophile that already contains the furan moiety.
The table below outlines a generalized retrosynthetic approach to a substituted this compound.
Generalized Retrosynthetic Strategy
| Step | Target/Intermediate | Disconnection/Transformation | Precursors | Relevant Synthetic Reactions |
| 1 | Complex Furo[3,4-c]pyrrole | Functional Group Interconversion (FGI) | Simpler Furo[3,4-c]pyrrole core | Standard functional group manipulations |
| 2 | Furo[3,4-c]pyrrole core | Pyrrolidine C-N bonds | Azomethine ylide and a furan-based dipolarophile | 1,3-Dipolar Cycloaddition |
| 3 | Azomethine ylide | Imine formation | α-Amino acid and an aldehyde | Condensation |
| 4 | Furan-based dipolarophile | Varies based on substitution | Simpler furan derivatives | Various furan syntheses |
This systematic approach allows chemists to deconstruct a complex target into manageable synthetic steps, ensuring a higher probability of success in the laboratory. The choice of specific reagents and reaction conditions at each step is critical for achieving the desired trans stereochemistry of the ring fusion.
Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation of Trans Hexahydro 1h Furo 3,4 C Pyrrole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and relative stereochemistry of trans-hexahydro-1H-furo[3,4-c]pyrrole derivatives. Both ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each atom in the molecule.
In ¹H NMR, the chemical shifts (δ) of the protons, their multiplicity (splitting pattern), and the coupling constants (J) between them are used to map out the proton framework. For the saturated bicyclic core of hexahydro-1H-furo[3,4-c]pyrrole, protons on carbons adjacent to the oxygen and nitrogen atoms are expected to appear in the downfield region of the aliphatic spectrum due to the deshielding effect of these heteroatoms.
Table 1: Representative NMR Data for Related Furo-Pyrrole Systems
| Nucleus | Technique | Typical Chemical Shift Range (ppm) | Information Yielded |
|---|---|---|---|
| ¹H | 1D NMR | 2.5 - 4.5 | Proton environment, multiplicity |
| ¹H-¹H | COSY | N/A | Proton-proton coupling (connectivity) |
| ¹H-¹H | NOESY | N/A | Through-space proton proximity (stereochemistry) |
| ¹³C | 1D NMR | 40 - 80 | Unique carbon environments |
| ¹H-¹³C | HMQC/HSQC | N/A | Direct C-H bond correlation |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for unequivocally determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can provide an exact molecular formula, a critical first step in structure elucidation. For the parent this compound, the calculated exact mass for the molecular ion [M+H]⁺ (C₆H₁₂NO⁺) is 114.0919. nih.govuni.lu An experimental HRMS measurement matching this value would confirm the molecular formula.
Beyond molecular formula determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org When the molecular ion is subjected to energy (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The fragmentation of the hexahydro-1H-furo[3,4-c]pyrrole ring system would be expected to occur at the weakest bonds or through pathways that lead to stable fragment ions. whitman.edu
Potential fragmentation pathways could include:
Cleavage of the C-O or C-N bonds within the rings.
Loss of small, stable neutral molecules.
Ring-opening followed by subsequent fragmentation.
For instance, the fragmentation of related pyrrole (B145914) and furan (B31954) systems often involves cleavage of the ring structures. researchgate.neted.ac.ukresearchgate.net Analyzing the m/z values of these fragments allows chemists to piece together the structural components of the molecule, corroborating the connectivity determined by NMR.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. nih.gov Each type of bond vibrates at a characteristic frequency, resulting in a unique IR spectrum.
For this compound and its derivatives, key characteristic absorptions would include:
N-H Stretch: A moderate absorption in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the pyrrole ring. The exact position and shape can indicate the degree of hydrogen bonding.
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the sp³-hybridized C-H bonds in the saturated ring system.
C-O Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region, characteristic of ethers, would confirm the presence of the C-O-C linkage in the furan ring.
The absence of certain peaks is also highly informative. For the unsubstituted parent compound, the lack of strong absorptions in the carbonyl region (~1700 cm⁻¹) or the O-H region (~3200-3600 cm⁻¹) would confirm the absence of ketone, aldehyde, carboxylic acid, or alcohol functional groups.
Table 2: Predicted Characteristic IR Absorption Bands for the this compound Core
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H (Amine) | Stretch | 3300 - 3500 | Moderate |
| C-H (Aliphatic) | Stretch | 2850 - 2960 | Strong |
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation Analysis
While NMR can establish relative stereochemistry, Single-Crystal X-ray Diffraction is the gold standard for determining the absolute configuration and solid-state conformation of a crystalline compound. mdpi.com This technique involves passing X-rays through a well-ordered single crystal of the material. The diffraction pattern of the X-rays is used to generate a three-dimensional electron density map of the molecule, from which the precise position of every atom can be determined. mdpi.com
For a chiral molecule like a derivative of this compound, X-ray crystallography can unambiguously assign the R/S configuration at each stereocenter, including the bridgehead carbons. mdpi.com This is particularly crucial for pharmaceutical compounds where only one enantiomer may be biologically active.
Furthermore, the analysis provides highly accurate data on bond lengths, bond angles, and torsional angles. mdpi.com This information reveals the preferred conformation of the fused ring system in the solid state—for example, whether the five-membered rings adopt an envelope or twist conformation. This detailed structural insight is invaluable for understanding intermolecular interactions in the crystal lattice and for computational modeling studies. mdpi.com
Theoretical and Computational Chemistry Approaches to Trans Hexahydro 1h Furo 3,4 C Pyrrole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller–Plesset perturbation theory) are employed to solve approximations of the Schrödinger equation, yielding detailed information about the electronic environment of trans-Hexahydro-1H-furo[3,4-c]pyrrole. nih.govfinechem-mirea.ru
These calculations can determine the optimized molecular geometry, bond lengths, and bond angles of the fused furo-pyrrole system. finechem-mirea.ru Furthermore, they provide a map of the electron density distribution, highlighting regions of high or low electron density. This is crucial for predicting the molecule's reactivity. researchgate.netresearchgate.net For instance, the Molecular Electrostatic Potential (MESP) map can identify sites susceptible to electrophilic or nucleophilic attack. nih.gov Regions of negative potential, likely around the oxygen and nitrogen heteroatoms, would indicate probable sites for electrophilic attack, while regions of positive potential would suggest sites for nucleophilic attack. nih.gov
Key electronic descriptors derived from these calculations help quantify reactivity. researchgate.net
Table 1: Key Electronic Descriptors from Quantum Chemical Calculations
| Descriptor | Significance |
|---|---|
| HOMO Energy | (Highest Occupied Molecular Orbital) Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | (Lowest Unoccupied Molecular Orbital) Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, which relates to the molecule's kinetic stability and chemical reactivity. |
| Chemical Potential (µ) | Describes the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution. |
| Electrophilicity Index (ω) | A global measure of a molecule's electrophilic nature. |
By analyzing these parameters, chemists can predict how this compound will behave in various chemical reactions, guiding the synthesis of new derivatives. proquest.comnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, revealing its dynamic nature. gwdg.de For a flexible bicyclic system like this compound, MD is essential for exploring its conformational landscape. nih.govacs.org
The fused five-membered rings are not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. MD simulations can identify the most stable, low-energy conformations and the energy barriers for interconversion between them. acs.org This analysis is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a receptor's binding site. acs.org
MD simulations also provide insights into intermolecular interactions. By simulating the molecule in a solvent (typically water), researchers can study how solvent molecules arrange around the solute and form hydrogen bonds, which significantly influences its solubility and stability.
In Silico Studies of Ligand-Target Interactions: Focus on Molecular Mechanisms and Binding Modes
The furo[3,4-c]pyrrole scaffold is of interest in medicinal chemistry for its potential to interact with biological targets. researchgate.netijpsonline.comnih.gov In silico studies are pivotal in predicting and analyzing these interactions at a molecular level.
Molecular Docking for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein). frontiersin.org For derivatives of the hexahydro-1H-furo[3,4-c]pyrrole core, docking studies can screen their potential to bind to various therapeutic targets. For example, derivatives of the related 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole scaffold have been investigated as potential inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and a target in cancer therapy. doaj.org
The docking process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function. This function estimates the free energy of binding, with lower scores indicating a more favorable interaction. The results reveal the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. ijpsonline.com
MM-GBSA and QM/MM-GBSA for Binding Energy Calculations
To refine the binding affinity predictions from molecular docking, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. acs.orgnih.gov This method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov
The MM/GBSA calculation is typically performed on snapshots taken from an MD simulation of the ligand-receptor complex. peng-lab.org This approach accounts for the dynamic nature of the complex and the influence of the solvent. The binding free energy (ΔG_bind) is calculated as:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term is composed of several energy components. nih.gov
Table 2: Components of MM/GBSA Binding Free Energy Calculation
| Energy Component | Description |
|---|---|
| ΔE_MM | Change in molecular mechanics energy in the gas phase. Includes internal (bond, angle, dihedral), van der Waals, and electrostatic energies. |
| ΔG_solv | Change in solvation free energy. This is further divided into polar (ΔG_GB) and nonpolar (ΔG_SA) contributions. |
| -TΔS | Change in conformational entropy upon binding. Often omitted in relative binding energy calculations due to high computational cost. peng-lab.org |
The polar solvation energy (ΔG_GB) is calculated using the Generalized Born (GB) model, while the nonpolar term (ΔG_SA) is typically estimated from the solvent-accessible surface area (SASA). nih.gov For even higher accuracy, Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can be used, where the core interaction region is treated with quantum mechanics to better describe electronic effects like charge transfer and polarization.
Prediction of Stereoselectivity and Reaction Pathways via Computational Methods
Computational chemistry is a powerful tool for understanding and predicting the outcomes of chemical reactions, including their pathways and stereoselectivity. acs.org The synthesis of the hexahydro-1H-furo[3,4-c]pyrrole core often involves cycloaddition reactions, such as the [3+2] cycloaddition of an azomethine ylide with an alkene, which can create multiple stereocenters. numberanalytics.com
DFT calculations can be used to model the transition states of competing reaction pathways. researchgate.netnih.govnih.gov By calculating the activation energies (the energy barriers) for the formation of different stereoisomers (e.g., endo vs. exo or cis vs. trans products), researchers can predict which product will be favored kinetically. acs.org The pathway with the lowest activation energy will be the fastest and will yield the major product. researchgate.net
For example, in a [3+2] cycloaddition reaction, computational models can determine the geometries and energies of the four possible transition states leading to different regio- and stereoisomers. nih.gov This analysis provides a theoretical rationale for experimentally observed selectivities and can be used to design catalysts or modify reactants to favor the formation of a desired stereoisomer. acs.orgacs.org
Applications and Research Potential of Trans Hexahydro 1h Furo 3,4 C Pyrrole Derivatives As Privileged Scaffolds
Role in Medicinal Chemistry Research and Drug Discovery Scaffolds
The furo[3,4-c]pyrrole architecture is a key component in the design of novel therapeutic agents due to its ability to mimic natural products and interact with biological targets with high specificity. researchgate.netnih.gov The broad pharmacological potential of related pyrrolopyridine derivatives, including analgesic, antidiabetic, antiviral, and antitumor activities, has spurred the development of new compounds based on this core structure. nih.govmdpi.com
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For derivatives of the furo[3,4-c]pyrrole family, research has identified key structural modifications that influence biological activity.
One notable example involves dihydrofuro[3,4-c]pyridinones, which have been identified as the first small-molecule inhibitors of perforin, a pore-forming glycoprotein (B1211001) involved in cell-mediated cytotoxicity. nih.gov A high-throughput screen identified an initial lead compound, and subsequent SAR studies explored modifications around the bicyclic core and a pendant furan (B31954) ring. This led to the discovery of a submicromolar inhibitor of perforin-induced cell lysis, demonstrating that systematic chemical modifications can significantly enhance potency. nih.gov
For the related pyrrolo[3,4-c]pyridine scaffold, SAR studies have revealed that modifications at various positions can tune the compound's activity. For instance, in the pursuit of analgesic agents, replacing a pyridine (B92270) ring at the 2-position with groups like morpholine (B109124) or pyrrolidine (B122466) significantly altered the pharmacological effect. mdpi.com These studies underscore the importance of the scaffold in orienting substituents to achieve desired interactions with biological targets.
| Scaffold | Modification Area | Key Finding | Impact on Activity |
|---|---|---|---|
| Dihydrofuro[3,4-c]pyridinone | Core Bicyclic Ring | Systematic exploration of substituents on the core structure. | Essential for maintaining the inhibitory profile. |
| Dihydrofuro[3,4-c]pyridinone | Pendant Furan Ring | Analogues designed to probe this region. | Led to the identification of a submicromolar inhibitor. |
The furo[3,4-c]pyrrole scaffold is a promising framework for designing enzyme inhibitors. A key area of exploration is the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA repair. researchgate.net Inhibiting PARP-1 is a validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, through a concept known as synthetic lethality. mdpi.com
The design of PARP-1 inhibitors is often based on mimicking the nicotinamide (B372718) moiety of its substrate, NAD+. mdpi.com Common structural features include an aromatic ring and a carboxamide group, which form crucial hydrogen bonds and pi-stacking interactions within the enzyme's active site. mdpi.com Fused heterocyclic systems, such as those related to the furo[3,4-c]pyrrole core, are well-suited to incorporate these features. For example, potent PARP-1 inhibitors have been developed using a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold, which shares structural similarities with the furo[3,4-c]pyrrole system. mdpi.com These inhibitors have demonstrated significant anti-proliferative activity against BRCA-deficient cell lines. mdpi.com
| Inhibitor | Status | Key Structural Feature |
|---|---|---|
| Olaparib | FDA Approved | Phthalazinone core |
| Rucaparib | FDA Approved | Indole carboxamide structure |
| Niraparib | FDA Approved | Pyridine carboxamide structure |
| Veliparib | Clinical Trials | Benzimidazole carboxamide core |
| Talazoparib | Clinical Trials | Phthalazinone-based structure |
Derivatives of the furo[3,4-c]pyrrole scaffold have been shown to interact with fundamental cellular pathways, including the proteasome pathway, which is responsible for protein degradation. The 20S constitutive proteasome (c20S) and its immunoisoform (i20S) have multiple catalytic sites (CT-L, T-L, and PA), making them important targets in cancer therapy.
A series of C(4) and C(1) derivatives of furo[3,4-c]pyridine-3-ones were designed and synthesized to probe their inhibitory effects on these proteasome sites. nih.gov Research found that specific substitutions could lead to site-specific inhibition. For instance, a compound featuring a benzylamino group at the C(4) position and dimethylation at C(1) was identified as a potent and specific inhibitor of the PA site of the constitutive proteasome (c20S), with an IC50 value of 600 nM, while showing no significant inhibition of the immunoproteasome's PA site. nih.gov In silico docking studies confirmed that this selective inhibitor adopted poses in the constitutive PA site that were not possible in the immunoproteasome's catalytic site, providing a mechanistic basis for its specificity. nih.gov
Utility in Organic Synthesis as Versatile Building Blocks for Complex Molecules
The rigid, stereochemically defined structure of trans-hexahydro-1H-furo[3,4-c]pyrrole makes it a valuable building block in organic synthesis. Such scaffolds are essential for constructing complex molecules with precise three-dimensional arrangements, a critical requirement for bioactive compounds. researchgate.net
Pyrrole-based building blocks are integral to the synthesis of a wide range of compounds, from natural products to anti-infective agents. nih.gov The fused furo[3,4-c]pyrrole system offers multiple reaction sites for functionalization, allowing chemists to introduce diverse substituents and build molecular complexity. Its defined stereochemistry serves as a template, guiding the spatial orientation of subsequent chemical transformations. This control is crucial in the synthesis of chiral drugs, where specific stereoisomers are often responsible for the desired therapeutic effect. The development of synthetic methods to create functionalized pyrroles, such as the Paal-Knorr reaction, has expanded the toolkit available to chemists for incorporating these valuable scaffolds into larger, more complex molecular targets. mdpi.com
Potential in Material Science and Catalyst Design Research
While extensively studied in medicine, the unique structural and electronic properties of the pyrrole (B145914) nucleus also give it significant potential in materials science. researchgate.net Pyrrole derivatives are foundational to the development of conducting polymers, sensors, and other advanced materials. researchgate.net
The this compound scaffold, with its potential for bifunctionalization, could serve as a novel monomer for creating functional polymers with well-defined stereostructures. The inherent chirality and rigidity of the scaffold could be exploited to design new chiral catalysts for asymmetric synthesis. By attaching catalytic moieties to the bicyclic frame, it may be possible to create a defined chiral environment around the active site, leading to high levels of stereocontrol in chemical reactions. Furthermore, incorporating this scaffold into larger polymeric structures could lead to materials with unique properties, such as specialized glucose sensors or semiconductors. researchgate.net
Future Research Directions and Challenges in Trans Hexahydro 1h Furo 3,4 C Pyrrole Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
A significant hurdle in the broader application of trans-hexahydro-1H-furo[3,4-c]pyrrole and its derivatives is the need for more sustainable and environmentally friendly synthetic methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. Future research should prioritize the development of greener synthetic pathways.
Key areas for exploration include:
Catalytic Approaches: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. Research should focus on employing heterogeneous catalysts, organocatalysts, and biocatalysts to construct the furo[3,4-c]pyrrole scaffold. nih.gov For instance, enzyme-catalyzed reactions could offer high stereoselectivity under mild conditions, which is crucial for the synthesis of enantiomerically pure this compound.
Alternative Energy Sources: The application of microwave irradiation and ultrasound as alternative energy sources can significantly reduce reaction times and energy consumption. nih.gov These techniques can also enhance reaction yields and minimize the formation of byproducts.
Green Solvents: A shift away from volatile and toxic organic solvents towards greener alternatives such as water, ionic liquids, or deep eutectic solvents is essential. Solvent-free reaction conditions should also be explored wherever feasible.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and efficiency. researchgate.net Developing a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale and sustainable production.
| Green Chemistry Approach | Potential Advantages for this compound Synthesis |
| Organocatalysis | Metal-free reactions, high stereoselectivity, mild reaction conditions. |
| Biocatalysis | High specificity, environmentally benign, use of renewable resources. |
| Microwave/Ultrasound | Reduced reaction times, increased yields, lower energy consumption. |
| Flow Chemistry | Enhanced safety, scalability, improved process control, and efficiency. |
| Green Solvents | Reduced environmental impact, improved safety, potential for novel reactivity. |
Advanced Studies on Novel Reactivity and Unprecedented Cascade Reactions
The functionalization of the this compound scaffold is another critical area for future investigation. Exploring the inherent reactivity of this bicyclic system can lead to the development of novel derivatives with unique properties.
Future research in this area should focus on:
Selective Functionalization: Developing methods for the selective functionalization of the pyrrolidine (B122466) nitrogen and the carbon atoms of the furo[3,4-c]pyrrole core is essential for creating a diverse library of compounds. This could involve leveraging the different reactivities of the nitrogen and the various carbon centers.
Ring-Opening and Ring-Expansion Reactions: Investigating the stability of the furo[3,4-c]pyrrole ring system and exploring conditions for controlled ring-opening or ring-expansion could lead to the synthesis of other complex heterocyclic structures.
Cascade Reactions: Designing novel cascade reactions that allow for the rapid construction of complex molecules from simple precursors using the this compound scaffold as a key building block is a highly desirable goal. mdpi.com For example, a cascade reaction could be envisioned where the initial formation of the furo[3,4-c]pyrrole ring is followed by in-situ functionalization, leading to a one-pot synthesis of complex, polycyclic molecules.
Deeper Computational Exploration of Structure-Function Relationships and Mechanistic Pathways
Computational chemistry offers powerful tools to guide and accelerate experimental research. For the this compound system, in-depth computational studies are crucial for understanding its properties and reactivity.
Future computational research should include:
Conformational Analysis: A thorough computational analysis of the conformational landscape of the this compound ring system will provide insights into its preferred three-dimensional structures. This is fundamental for understanding its interaction with biological targets.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to calculate the electronic properties, reactivity indices, and spectroscopic signatures of the molecule and its derivatives. semanticscholar.org These calculations can help in predicting the most reactive sites for electrophilic and nucleophilic attack.
Mechanistic Studies: Computational modeling can be used to elucidate the mechanisms of known and novel reactions involving the furo[3,4-c]pyrrole scaffold. This understanding can aid in the optimization of reaction conditions and the design of more efficient synthetic routes.
In Silico Screening: Molecular docking and virtual screening can be used to predict the binding affinity of this compound derivatives to various biological targets, thereby guiding the synthesis of new potential therapeutic agents. nih.gov
| Computational Method | Application in this compound Research |
| Molecular Mechanics | Conformational analysis and determination of stable geometries. |
| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and spectroscopic properties. semanticscholar.org |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov |
| QSAR (Quantitative Structure-Activity Relationship) | Development of models to predict biological activity based on molecular structure. |
Expansion of Applications in Chemical Biology and Advanced Materials Science
While the this compound scaffold is currently underexplored in terms of its applications, its structural features suggest significant potential in both chemical biology and materials science.
Future research should aim to:
Medicinal Chemistry: The rigid, bicyclic structure of this compound makes it an attractive scaffold for the design of novel therapeutic agents. Its three-dimensional shape can allow for precise interactions with protein binding sites. Derivatives of the related hexahydropyrrolo[3,4-c]pyrrole have been investigated as CCR5 antagonists. youtube.com Future work could focus on synthesizing libraries of this compound derivatives and screening them for a wide range of biological activities, including as enzyme inhibitors or receptor modulators.
Chemical Probes: The development of functionalized this compound derivatives that can be used as chemical probes to study biological processes is another promising avenue. These probes could be tagged with fluorescent dyes or other reporter groups.
Polymer Chemistry: The bifunctional nature of the this compound core (with a secondary amine and the potential for further functionalization) makes it a candidate for use as a monomer in the synthesis of novel polymers. These polymers could possess unique thermal, mechanical, or optical properties.
Organic Electronics: Pyrrole-containing polymers are known for their conducting properties. While the saturated nature of the hexahydro-furo[3,4-c]pyrrole core precludes direct conductivity, derivatives could be designed that incorporate this scaffold into larger conjugated systems for applications in organic electronics.
Q & A
Q. What are the optimized synthetic routes for trans-Hexahydro-1H-furo[3,4-c]pyrrole, and how do reaction parameters influence yield and purity?
Methodological Answer: The synthesis of trans-Hexahydro-1H-furo[3,4-c]pyrrole and its derivatives often involves cyclization reactions and stereochemical control. Key parameters include:
- Temperature and Catalyst Selection : Elevated temperatures (80–120°C) and Lewis acids (e.g., ZnCl₂) improve cyclization efficiency .
- Continuous Flow Reactors : Industrial-scale synthesis employs flow reactors for enhanced reaction control and reduced side-product formation .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) is critical for isolating the trans isomer due to its stereochemical sensitivity.
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Parameter | Reference |
|---|---|---|---|---|
| Cyclization (Batch) | 65–75 | 90–95 | ZnCl₂, 100°C, 12h | |
| Flow Reactor | 85–90 | >98 | Residence time: 30 min | |
| Hydrochloride Salt | 70–80 | 95–97 | Inert atmosphere, RT storage |
Q. What spectroscopic and crystallographic techniques are most effective for structural characterization of this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming the bicyclic structure and stereochemistry. Key signals include the pyrrolidine protons (δ 2.5–3.5 ppm) and furan oxygen proximity effects .
- X-ray Crystallography : Resolves stereochemical ambiguity. For example, derivatives like 3-(4-Methoxyphenyl)-6,7-dihydro-1H-furo[3,4-c]pyran-4(3H)-one have been structurally validated using single-crystal XRD (R factor = 0.074) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C₆H₁₁NO for the base compound) .
Q. How should this compound be stored to maintain stability, and what are its key handling precautions?
Methodological Answer:
- Storage Conditions :
- Hazard Mitigation :
Q. Table 2: Storage and Hazard Comparison
| Form | Storage Conditions | Key Hazards | Reference |
|---|---|---|---|
| Free Base | 2–8°C, dark, sealed | H302 (oral toxicity) | |
| Hydrochloride Salt | RT, inert atmosphere | H319 (eye irritation) |
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across studies of this compound derivatives?
Methodological Answer:
- Structural-Activity Relationship (SAR) Analysis : Modifications at the 3A position (e.g., phenyl or propenyl groups) significantly alter enzyme inhibition profiles. For example, 3A-phenyl derivatives show enhanced binding to GABA receptors .
- In Vitro vs. In Vivo Validation : Discrepancies often arise due to metabolic stability. Use hepatocyte incubation assays to predict in vivo behavior .
- Dose-Response Curves : EC₅₀/IC₅₀ comparisons across cell lines (e.g., cancer vs. normal) clarify selectivity .
Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?
Methodological Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like histone deacetylases (HDACs). Hydroxamic acid derivatives show strong chelation with Zn²⁺ in HDAC active sites .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- QSAR Models : Use Hammett constants or LogP values to optimize substituent effects on bioavailability .
Q. What experimental approaches are used to determine stereochemical outcomes in the synthesis of this compound analogs?
Methodological Answer:
- Chiral Chromatography : HPLC with chiral columns (e.g., Chiralpak IA) separates enantiomers. Retention time differences >2 min indicate high stereopurity .
- NOE NMR Spectroscopy : Nuclear Overhauser effects (e.g., between H3a and H6a) confirm trans vs. cis configurations .
- X-ray Analysis : Absolute configuration assignment via Flack parameter (e.g., 0.02(3) for 3-(4-Methoxyphenyl) derivative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
